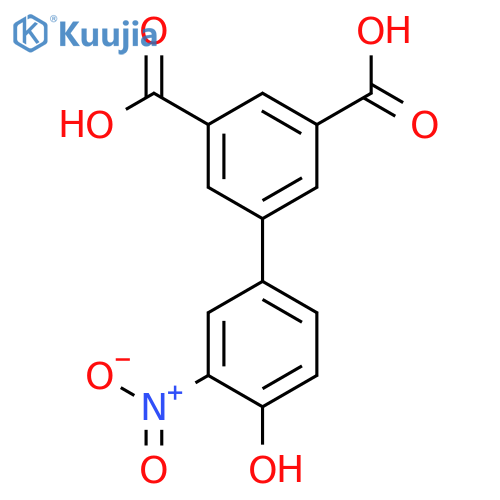Cas no 1261924-63-3 (4-(3,5-Dicarboxyphenyl)-2-nitrophenol)

1261924-63-3 structure
商品名:4-(3,5-Dicarboxyphenyl)-2-nitrophenol
CAS番号:1261924-63-3
MF:C14H9NO7
メガワット:303.223764181137
MDL:MFCD18315994
CID:2763830
PubChem ID:53221719
4-(3,5-Dicarboxyphenyl)-2-nitrophenol 化学的及び物理的性質
名前と識別子
-
- DTXSID60686329
- 4-(3,5-DICARBOXYPHENYL)-2-NITROPHENOL
- 4-(3,5-Dicarboxyphenyl)-2-nitrophenol, 95%
- MFCD18315994
- 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3,5-dicarboxylic acid
- 1261924-63-3
- 4-(3,5-Dicarboxyphenyl)-2-nitrophenol
-
- MDL: MFCD18315994
- インチ: InChI=1S/C14H9NO7/c16-12-2-1-7(6-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20)
- InChIKey: LETSWPBKISALJA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 303.03790163Da
- どういたいしつりょう: 303.03790163Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 141Ų
4-(3,5-Dicarboxyphenyl)-2-nitrophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322201-5 g |
4-(3,5-Dicarboxyphenyl)-2-nitrophenol, 95%; . |
1261924-63-3 | 95% | 5g |
€1159.00 | 2023-05-19 | |
| abcr | AB322201-5g |
4-(3,5-Dicarboxyphenyl)-2-nitrophenol, 95%; . |
1261924-63-3 | 95% | 5g |
€1159.00 | 2025-02-21 |
4-(3,5-Dicarboxyphenyl)-2-nitrophenol 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
1261924-63-3 (4-(3,5-Dicarboxyphenyl)-2-nitrophenol) 関連製品
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261924-63-3)

清らかである:99%
はかる:5g
価格 ($):687.0